molecular formula C9H12N2O2 B14361106 2-Methoxy-N,N-dimethyl-5-nitrosoaniline CAS No. 90779-45-6

2-Methoxy-N,N-dimethyl-5-nitrosoaniline

Cat. No.: B14361106
CAS No.: 90779-45-6
M. Wt: 180.20 g/mol
InChI Key: PGOXTUMORVOHDQ-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethyl-5-nitrosoaniline is an organic compound that belongs to the class of nitrosoanilines It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3) attached to the nitrogen atom, and a nitroso group (-NO) on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of N,N-dimethylaniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:

C6H5NH(CH3)2+2CH3OHC6H5N(CH3)2(OCH3)+2H2OC_6H_5NH(CH_3)_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2(OCH_3) + 2H_2O C6​H5​NH(CH3​)2​+2CH3​OH→C6​H5​N(CH3​)2​(OCH3​)+2H2​O

Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,N-dimethyl-5-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

2-Methoxy-N,N-dimethyl-5-nitrosoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Properties

CAS No.

90779-45-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methoxy-N,N-dimethyl-5-nitrosoaniline

InChI

InChI=1S/C9H12N2O2/c1-11(2)8-6-7(10-12)4-5-9(8)13-3/h4-6H,1-3H3

InChI Key

PGOXTUMORVOHDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N=O)OC

Origin of Product

United States

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